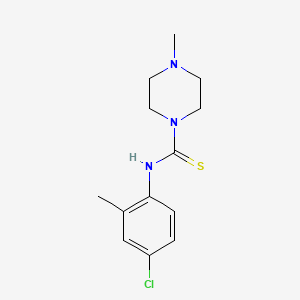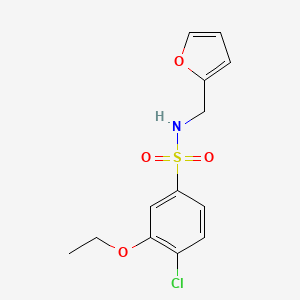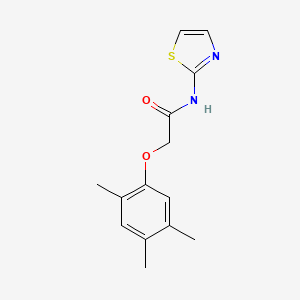![molecular formula C20H15N3OS B5768931 2-[(7-ethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5768931.png)
2-[(7-ethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[(7-ethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, also known as ETBIO, is a synthetic compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
2-[(7-ethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one inhibits the activity of PTP1B by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating insulin receptor substrate 1 (IRS-1), which leads to increased insulin signaling and improved glucose uptake in cells. This compound also inhibits the activity of certain kinases by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can improve glucose uptake in cells and increase insulin signaling. Additionally, this compound has been found to induce cell death in cancer cells. In vivo studies have shown that this compound can improve glucose tolerance and insulin sensitivity in mice. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(7-ethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its specificity for certain enzymes and kinases. This specificity allows researchers to study the effects of inhibiting these enzymes and kinases without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity in cells and animals. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer to cells and animals.
Orientations Futures
There are several future directions for research on 2-[(7-ethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One direction is to further study its potential applications in the treatment of type 2 diabetes and obesity. Specifically, researchers could investigate the effects of this compound on glucose uptake and insulin sensitivity in human cells and animal models. Another direction is to investigate the potential anticancer activity of this compound in vivo. Additionally, researchers could investigate the effects of modifying the structure of this compound on its activity and specificity for enzymes and kinases.
Méthodes De Synthèse
The synthesis of 2-[(7-ethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of 7-ethyl-1H-indole-3-carbaldehyde and 2-aminobenzimidazole in the presence of thioacetic acid. The resulting product is then treated with 2-bromoacetyl bromide and sodium carbonate to yield this compound. This method has been successfully used to produce this compound with high purity and yield.
Applications De Recherche Scientifique
2-[(7-ethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to have potential applications in the field of medicinal chemistry due to its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity. Additionally, this compound has been found to have potential anticancer activity due to its ability to inhibit the activity of certain kinases.
Propriétés
IUPAC Name |
(2Z)-2-[(7-ethyl-1H-indol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-2-12-6-5-7-14-13(11-21-18(12)14)10-17-19(24)23-16-9-4-3-8-15(16)22-20(23)25-17/h3-11,21H,2H2,1H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUCWEFFQMUEDO-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C(=CN2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5768864.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5768866.png)

![N-{2-[(2-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5768872.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5768881.png)


![ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate](/img/structure/B5768905.png)
![3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5768908.png)

![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5768923.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768938.png)
![5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5768941.png)